GNF2133

描述

GNF2133 是一种有效的双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 选择性抑制剂。它是通过优化 6-氮杂吲哚筛选命中物而发现的。该化合物在促进啮齿动物和人类 β 细胞增殖方面显示出巨大潜力,使其成为治疗 1 型糖尿病的有希望的候选药物 .

准备方法

GNF2133 的合成涉及优化 6-氮杂吲哚衍生物。具体的合成路线和反应条件是专有的,未公开发布。众所周知,该化合物是通过药物化学优化技术制备的 。This compound 的工业生产方法也未公开发布,但它通常在科研实验室中为科学研究而生产 .

化学反应分析

GNF2133 经历各种化学反应,包括:

氧化和还原: 这些反应在许多化合物(包括 this compound)的代谢途径中很常见。

取代反应: this compound 可以发生取代反应,特别是在特定试剂存在下和受控条件下。

常见试剂和条件: 这些反应中使用的具体试剂和条件未公开发布。类似化合物的标准实验室试剂和条件可能适用。

科学研究应用

Type 1 Diabetes Treatment

One of the most promising applications of GNF2133 is in the treatment of Type 1 diabetes. Research indicates that this compound can promote the proliferation of both rodent and human pancreatic β-cells in vitro. In vivo studies have demonstrated that this compound significantly enhances glucose disposal capacity and insulin secretion during glucose-potentiated arginine-induced insulin secretion challenges in diabetic mouse models .

Key Findings:

- In Vitro Studies: this compound effectively increases β-cell proliferation.

- In Vivo Studies: Demonstrated dose-dependent improvements in glucose metabolism and insulin production.

Cell Survival Under Stress Conditions

This compound has been shown to protect pancreatic β-cells under stress conditions, which is vital for maintaining insulin production during periods of metabolic stress. This protective effect is particularly important for patients with diabetes, where β-cell survival is often compromised .

Data Tables

Case Study 1: Efficacy in Diabetic Models

In a study involving RIP-DTA mice, this compound was administered to evaluate its effects on glucose metabolism. The results indicated that treated mice exhibited a marked increase in insulin secretion and improved glycemic control compared to untreated controls. This study highlights the potential of this compound as a therapeutic agent capable of restoring β-cell function in diabetic conditions .

Case Study 2: Protection Against Cellular Damage

Another investigation focused on the protective effects of this compound on β-cells exposed to oxidative stress. The results demonstrated that this compound not only promoted cell survival but also enhanced insulin production, suggesting its dual role as a proliferative and protective agent for pancreatic cells under adverse conditions .

作用机制

GNF2133 通过选择性抑制 DYRK1A 来发挥作用。这种抑制导致 β 细胞的增殖,β 细胞对胰岛素的产生至关重要。涉及的分子靶点和途径包括 β 细胞质量和功能的调节、葡萄糖处置能力和胰岛素分泌 .

相似化合物的比较

GNF2133 在作为 DYRK1A 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

哈尔明: 另一种具有类似 β 细胞增殖作用的 DYRK1A 抑制剂。

INDY: 一种具有高 DYRK1A 特异性和 β 细胞增殖能力的化合物。

Leucettine-41: 以其 DYRK1A 抑制活性以及在糖尿病研究中的潜力而闻名.

生物活性

GNF2133 is a selective inhibitor of dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), developed by the Genomics Institute of the Novartis Research Foundation. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of type 1 diabetes and various cancers. The biological activity of this compound is characterized by its ability to promote β-cell proliferation, enhance insulin secretion, and impact cell cycle regulation in cancer cells.

This compound acts primarily through the inhibition of DYRK1A, which plays a crucial role in cellular processes such as proliferation and differentiation. In the context of diabetes, this compound has been shown to:

- Promote β-cell Proliferation : In vitro studies have demonstrated that this compound can induce proliferation in both rodent and human pancreatic β-cells .

- Enhance Insulin Secretion : In vivo experiments indicated a significant increase in glucose disposal capacity and insulin secretion when this compound was administered to animal models .

Research Findings

The following table summarizes key findings from studies investigating the effects of this compound on β-cell function:

Case Studies

- In Vitro Studies : A study reported that this compound exhibited an IC50 value of 6.2 nM against DYRK1A, highlighting its potency as an inhibitor . The compound's ability to stimulate β-cell replication was confirmed through various assays measuring cell viability and proliferation rates.

- In Vivo Studies : In a rat model, this compound was shown to significantly enhance insulin secretion during glucose-potentiated arginine-induced insulin secretion (GPAIS) challenges, suggesting its potential utility in managing type 1 diabetes .

In addition to its role in diabetes management, this compound's inhibition of DYRK1A has implications for cancer therapy:

- Cell Cycle Regulation : DYRK1A is involved in regulating cell cycle progression. Inhibition of this kinase can lead to cell cycle arrest, particularly at the G1/S transition, which is beneficial for controlling tumor growth .

Research Findings

The following table outlines findings related to the effects of this compound on cancer cell lines:

Case Studies

- Colorectal Cancer : In experiments using HCT-116 colon cancer cells, knocking out DYRK1A resulted in significantly inhibited cell proliferation compared to control cells . This suggests that targeting DYRK1A with compounds like this compound could be an effective strategy for treating colorectal cancers.

- Triple Negative Breast Cancer : In TNBC models, silencing DYRK1A expression led to a marked reduction in metastatic potential, indicating that this compound may help mitigate tumor spread by disrupting the quiescent state of cancer cells .

属性

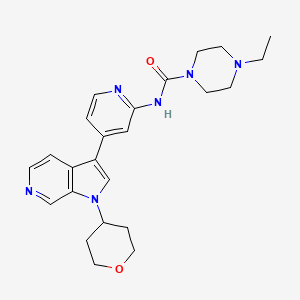

分子式 |

C24H30N6O2 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC 名称 |

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide |

InChI |

InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31) |

InChI 键 |

SAZIAQSVBIWIDU-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |

规范 SMILES |

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GNF2133; GNF-2133; GNF 2133; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。